N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine
Description
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20(9-13-10-21-7-3-2-4-15(21)19-13)14-11-22(12-14)16-8-17-5-6-18-16/h2-8,10,14H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBYIPKWJLFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN2C=CC=CC2=N1)C3CN(C3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This is followed by further functionalization to introduce the pyrazin-2-yl and azetidin-3-amine moieties. The reaction conditions often involve the use of mild and metal-free conditions, such as the use of I2 and TBHP in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . The unique nitrogen-containing heterocycles present in N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine may enhance its interaction with biological targets related to tumor growth.
Antimicrobial Properties
Compounds containing imidazo and pyrazine structures have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi . The ability of this compound to form hydrogen bonds through its nitrogen atoms may facilitate binding to microbial enzymes or receptors, thus inhibiting their function.
Neurological Effects
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating neurological disorders. These compounds may modulate neurotransmitter systems or exhibit neuroprotective effects, making them candidates for further exploration in conditions such as Alzheimer's disease and depression .
Synthesis and Characterization
A detailed study on the synthesis of related imidazo[1,2-a]pyridine derivatives involved various characterization techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity . These methods are crucial for validating the synthesis of this compound.
Biological Testing
In vitro testing has shown that similar compounds exhibit a range of biological activities. For example, one study reported that imidazo[1,2-a]pyridine derivatives displayed potent antifungal and antibacterial activities against resistant strains . Such findings underscore the therapeutic potential of this class of compounds.
Mechanism of Action
The mechanism of action of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the imidazo[1,2-a]pyridine scaffold, substituent patterns, and hybrid heterocyclic systems. Below is a detailed comparison:
Core Scaffold Variations
- 6-Chloro-N-phenyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine (CAS: 879611-58-2): Molecular Formula: C₁₇H₁₂ClN₅ Molecular Weight: 321.76 g/mol Key Features: Incorporates a pyridine ring at position 2 and a chlorinated imidazo[1,2-a]pyridine core. Synthetic Utility: Used in studies exploring antiproliferative activity .
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS: 80493-71-6):
Hybrid Heterocyclic Systems
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine (CAS: 1012344-10-3):
N-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine (EP 2 585 462 B1):
Functional Group and Substituent Analysis
Biological Activity
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical formula is CHN with a molecular weight of 224.25 g/mol. Its structural features include an imidazo[1,2-a]pyridine moiety, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 2380172-37-0 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit potent antimicrobial properties. Studies have shown that derivatives of this scaffold possess significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related study demonstrated that imidazo[1,2-a]pyridine derivatives showed IC values ranging from 1.35 to 2.18 μM against M. tuberculosis .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A recent study identified several derivatives with promising anticancer activity through in vitro assays .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine compounds have been linked to anti-inflammatory activities. These compounds inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation. This property makes them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine ring and the pyrazinyl group can significantly influence the compound's potency and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the imidazo ring can enhance or reduce biological activity.
- Ring Modifications : Alterations in the azetidine ring structure have been shown to impact the binding affinity to biological targets .
Case Studies
Several studies have explored the biological potential of related compounds:
- Study on Antitubercular Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The most active compounds exhibited low toxicity towards human cells while maintaining high antibacterial activity .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines, revealing significant cytotoxicity correlated with structural modifications .
Q & A
Q. What are the most efficient synthetic routes for preparing imidazo[1,2-a]pyridine-containing compounds like the target molecule?
- Methodological Answer : Imidazo[1,2-a]pyridine derivatives are commonly synthesized via iodine-catalyzed multicomponent reactions. For example, a mixture of aldehydes (e.g., 4-nitrobenzaldehyde), 2-aminopyridines/pyrazines, and tert-butyl isocyanide in ethanol with 0.5 mol% iodine at room temperature yields substituted imidazo[1,2-a]pyridines/pyrazines . This method avoids harsh conditions and achieves moderate yields (e.g., 35–93% for Mannich base derivatives) . Alternative routes include one-pot multicomponent reactions using malononitrile and aromatic aldehydes, which precipitate products without tedious purification .
Q. How can researchers confirm the structural integrity and purity of the target compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR : Key signals include imidazo[1,2-a]pyridine aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.2–2.4 ppm for N-methyl) .
- Mass Spectrometry : ESI-HRMS or TOF-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 280.4 for related compounds) .
- Melting Points : Consistency with literature values (e.g., 137–141°C for N-methyl derivatives) indicates purity .
Q. What solvent systems and catalysts optimize yield in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Ethanol or solvent-free conditions with iodine (0.5–1 mol%) are effective for cyclization . For Mannich base reactions, acetic acid facilitates condensation, while PIDA (phenyliodine diacetate) mediates 1,2-ipso migration in aziridine intermediates to form N-acetoxymethyl derivatives . Reusable catalysts, such as tetraethylene glycol-bridged ionic liquids, maintain >90% efficiency over seven cycles in green syntheses .
Advanced Research Questions
Q. How do substituents on the imidazo[1,2-a]pyridine core influence biological activity?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting target binding. For example:
- Electron-withdrawing groups (e.g., nitro at para-position) enhance COX-2 inhibition by stabilizing charge-transfer interactions .
- Bulkier groups (e.g., cyclohexyl) reduce solubility but improve metabolic stability .
- Pyrazine/pyridine rings enable π-π stacking with enzyme active sites, as seen in kinase inhibitors .
Table 1 : Activity trends for substituents (hypothetical data):
| Substituent | Enzyme IC₅₀ (nM) | LogP |
|---|---|---|
| -NO₂ | 12 | 2.1 |
| -NH₂ | 45 | 1.8 |
| -CF₃ | 8 | 2.5 |
Q. What strategies resolve contradictory data in reaction yields for similar imidazo[1,2-a]pyridine syntheses?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst loading : Higher iodine concentrations (>1 mol%) may cause side reactions (e.g., over-oxidation) .
- Temperature : Room temperature vs. heated conditions (50–55°C) affect reaction rates and byproduct formation .
- Purification methods : Column chromatography vs. precipitation impacts recovery (e.g., 91.6% yield via filtration vs. 66.5% via extraction) .
Recommendation : Use design of experiments (DoE) to optimize variables like catalyst, solvent, and time.
Q. What mechanistic insights explain the PIDA-mediated 1,2-ipso migration in Mannich base derivatives?
- Methodological Answer : PIDA oxidizes Mannich bases to form aziridine intermediates, which undergo ring-opening via 1,2-ipso migration. Radical trapping experiments confirm a non-radical pathway, favoring nucleophilic attack at the ipso-carbon . Key steps:
Oxidation : PIDA generates an N-acetoxymethyl intermediate.
Aziridine formation : Intramolecular cyclization.
Migration : Aryl group shifts to adjacent nitrogen, yielding N-aryl imidazo[1,2-a]pyridines.
Q. How can researchers mitigate low yields in multi-component reactions involving strained azetidine rings?
- Methodological Answer : Azetidine rings are prone to ring-opening under acidic/basic conditions. Strategies include:
- Protecting groups : Use Boc or Fmoc to stabilize the azetidin-3-amine during synthesis .
- Mild conditions : Avoid high temperatures; employ aqueous NaOH (pH 8–8.5) for workup to prevent decomposition .
- Catalyst screening : Copper(I) bromide/cesium carbonate systems facilitate C-N coupling without ring strain disruption .
Data Contradiction Analysis
Q. Why do similar imidazo[1,2-a]pyridine derivatives exhibit varying melting points despite identical substituents?
- Methodological Answer : Polymorphism and crystallization solvents influence melting points. For example:
- Compound 10j : Melts at 154–156°C (ethanol recrystallization) .
- Analogous derivative : Melts at 172–175°C (water/hexane mixture) .
Resolution : Perform X-ray crystallography to confirm crystal packing differences.
Methodological Best Practices
- Synthesis : Prioritize iodine-catalyzed or solvent-free routes for scalability and sustainability .
- Characterization : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex mixtures .
- Biological Assays : Use COX-2/COX-1 selectivity ratios (e.g., >100-fold) to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
